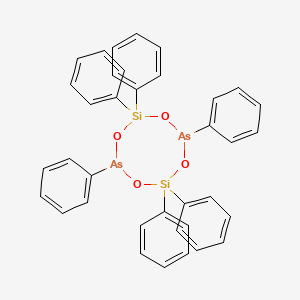Arsenosiloxane II
CAS No.: 18817-07-7
Cat. No.: VC8084854
Molecular Formula: C36H30As2O4Si2
Molecular Weight: 732.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18817-07-7 |
|---|---|
| Molecular Formula | C36H30As2O4Si2 |
| Molecular Weight | 732.6 g/mol |
| IUPAC Name | 2,4,4,6,8,8-hexakis-phenyl-1,3,5,7,2,6,4,8-tetraoxadiarsadisilocane |
| Standard InChI | InChI=1S/C36H30As2O4Si2/c1-7-19-31(20-8-1)37-39-43(33-23-11-3-12-24-33,34-25-13-4-14-26-34)41-38(32-21-9-2-10-22-32)42-44(40-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
| Standard InChI Key | ZKVLQXIJGZSMRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Si]2(O[As](O[Si](O[As](O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)[Si]2(O[As](O[Si](O[As](O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Structure and Molecular Architecture
Arsenosiloxane II is characterized by a siloxane backbone (Si-O-Si) integrated with arsenic atoms in varying oxidation states. The compound typically features tetrahedral silicon centers bonded to oxygen atoms, while arsenic adopts trigonal pyramidal or tetrahedral geometries depending on its oxidation state (III or V) . X-ray crystallographic studies of related arsenosiloxanes reveal edge-sharing AsO₆ octahedra bridged by AsO₄ tetrahedra, forming centrosymmetrical dimers . For example, in tetrakis(trimethylsilyl) diarsenate(V) (4a), two edge-sharing AsO₆ octahedra are apex-bridged by AsO₄ tetrahedra, creating a dense three-dimensional network .
The Si-O-As linkage in Arsenosiloxane II is highly polarized, with bond lengths ranging from 1.747 Å to 1.769 Å for As-O bonds and 1.61–1.65 Å for Si-O bonds . These dimensions suggest moderate covalent character, influenced by the electronegativity differences between silicon, oxygen, and arsenic. Disordered conformations observed in derivatives like (PhAsO)₂(But₂SiO)₂ (7) further highlight the structural flexibility of these compounds, enabling adaptive molecular configurations .
Synthesis and Manufacturing Processes
The synthesis of Arsenosiloxane II involves multi-step reactions that carefully control arsenic’s oxidation state and silicon’s coordination environment. Two primary methods dominate the literature:
Metathesis Reactions
Tris(trialkylsilyl) arsenates(V) are synthesized via reactions between silver arsenate(V) and chlorotrialkylsilanes :
Triethylsilyl derivatives exhibit stability under ambient conditions, whereas trimethylsilyl analogs undergo condensation to form hexamethyldisiloxane and polymeric arsenates .
Acid-Base Condensation
Alternative routes employ arsenic acid (H₃AsO₄) and hexaalkyldisilazanes :
This method avoids halide byproducts but requires stringent moisture control to prevent hydrolysis.
Table 1: Comparative Synthesis Methods for Arsenosiloxane Derivatives
| Method | Reagents | Yield (%) | Stability of Product |
|---|---|---|---|
| Metathesis | Ag₃AsO₄ + R₃SiCl | 50–75 | Moderate (R = Et), Low (R = Me) |
| Acid-Base Condensation | H₃AsO₄ + (R₃Si)₂NH | 60–80 | High |
Physical and Chemical Properties
Arsenosiloxane II exhibits distinct thermal and solubility properties due to its hybrid structure:
-
Thermal Stability: Decomposition begins at 150–200°C, with cleavage of Si-O-As bonds generating volatile siloxanes and arsenic oxides .
-
Solubility: Soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in water, mitigating arsenic leaching .
-
Reactivity: The arsenic center undergoes nucleophilic substitution, enabling functionalization with thiols or amines. For instance, reaction with CF₃SO₃H yields [(Me₃SiO)₄As]⁺CF₃SO₃⁻, demonstrating its potential as a Lewis acid catalyst .
Recent Research and Future Directions
Recent advances focus on optimizing synthetic protocols and exploring catalytic applications. For example, Pd(0)-olefin complexes have been investigated for cross-coupling reactions involving arsenosiloxanes, though yields remain suboptimal compared to traditional catalysts . Future research should prioritize:
-
Development of arsenic-specific chelators for safer handling.
-
Exploration of arsenosiloxanes in energy storage systems, leveraging their redox-active arsenic centers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume